4-(4-Pyridylmethyl)-1(2H)-phthalazinone
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives involves various strategies, including novel approaches to incorporate heteroaromatic nuclei at the 4-position of phthalazinones, which plays a critical role in their biological activities. For instance, the introduction of heteroaromatic nuclei such as imidazolyl and thiazolyl derivatives has been shown to maintain the activity of the parent compound, suggesting the importance of the 4-position modification in achieving desired pharmacological effects (Yamaguchi et al., 1993).
Molecular Structure Analysis
The molecular structure of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives significantly influences their pharmacological properties. Studies have indicated that the hydrophobicity of these compounds markedly impacts their bronchodilatory activity, with specific modifications at the 4-position enhancing their therapeutic potential. The precise molecular interactions and the role of hydrophobicity in modulating activity highlight the intricate relationship between molecular structure and biological function.
Chemical Reactions and Properties
4-(4-Pyridylmethyl)-1(2H)-phthalazinone and its derivatives undergo various chemical reactions, contributing to their diverse pharmacological activities. These reactions include condensation with secondary amines and formaldehyde to yield corresponding N-Mannich bases, demonstrating the versatility and reactivity of the phthalazinone core (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives are crucial for their application potential. For instance, novel heterocyclic poly(arylene ether ketone)s synthesized from phthalazinone-containing monomers exhibit excellent thermal properties and solubility in common organic solvents, indicating their suitability for engineering plastics and membrane materials (Cheng et al., 2007).
Scientific Research Applications
Synthesis and Reactivity
Research on phthalazinone derivatives, including studies on their synthesis and chemical reactivity, underscores the compound's utility as a building block for creating new molecules with potential pharmacological properties. Singh and Kumar (2019) review different synthetic routes for phthalazinone derivatives, highlighting their importance in medicinal chemistry for developing new molecules with desired pharmacological responses (Singh & Kumar, 2019). This suggests that 4-(4-Pyridylmethyl)-1(2H)-phthalazinone could serve as a crucial precursor in synthesizing heterocyclic compounds with significant biological activities.
Environmental Impact and Toxicology
Studies on the environmental impact and toxicology of phthalic acid esters offer insights into the ecological and health implications of related compounds. For instance, research by Staples et al. (2011) assesses the chronic aquatic toxicity of phthalate ester plasticizers, providing valuable information on their effects on aquatic organisms and ecosystems (Staples et al., 2011). Such studies can inform the safe handling and disposal of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone in research and industrial applications, minimizing environmental risks.
Biological Activities and Applications
Research on the biological activities of phthalazinone derivatives and related compounds reveals their potential in drug development and pharmacology. For example, the review by Huang et al. (2021) on phthalic acid esters outlines their natural sources, biosynthesis, and various biological activities, suggesting potential antimicrobial, insecticidal, and allelopathic applications (Huang et al., 2021). This highlights the possibility of exploring 4-(4-Pyridylmethyl)-1(2H)-phthalazinone and its derivatives for similar biological applications, including the development of new antimicrobial agents or agricultural chemicals.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMWTLRDNQDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355038 | |
Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one | |
CAS RN |
107558-48-5 | |
Record name | 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pyridylmethyl)-1(2H)-phtalazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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